6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-13-5-7-16(8-6-13)25(21,22)20-10-9-15-11-18(23-3)19(24-4)12-17(15)14(20)2/h5-8,11-12,14H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUFNOUWOJTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=C(C=C3)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322392 | |
| Record name | 6,7-dimethoxy-1-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14165-85-6 | |
| Record name | 6,7-dimethoxy-1-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS Number: 14165-85-6) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered interest due to its potential biological activities, particularly as a ligand for sigma receptors, which are implicated in various physiological and pathological processes.
The molecular formula of the compound is with a molecular weight of approximately 361.46 g/mol. Key physical properties include:
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 506.0 ± 60.0 °C at 760 mmHg
- LogP : 4.03
- Flash Point : 259.8 ± 32.9 °C
Sigma Receptor Affinity
Recent studies have shown that derivatives of 6,7-dimethoxy-1-methyl-2-tetrahydroisoquinoline exhibit high binding affinities for sigma receptors, particularly the sigma-2 subtype. These receptors are overexpressed in many cancer cells but have low expression in normal tissues, making them attractive targets for cancer therapy.
In a pharmacological evaluation, several analogs demonstrated Ki values in the range of 5-6 nM , indicating excellent selectivity for sigma-2 receptors over sigma-1 receptors . This selectivity can be crucial for developing targeted therapies with reduced side effects.
Anticancer Activity
The compound and its derivatives have been evaluated for their anticancer properties against various cell lines:
- Human liver Huh-7 cells
- Human esophagus KYSE-140 cells
These studies indicated moderate anticancer activities, although the cytotoxicity was not directly correlated with sigma receptor affinity . This suggests that other mechanisms may also contribute to the observed anticancer effects.
Case Studies and Experimental Data
A study published in the European Journal of Medicinal Chemistry explored a series of synthesized tetrahydroisoquinoline derivatives and their pharmacological profiles. The findings highlighted:
- High Affinity : Compounds showed significant binding to sigma receptors.
- Antitumor Efficacy : Notable inhibition of tumor cell growth was observed in vitro.
| Compound | Sigma-2 Ki (nM) | Anticancer Activity | Cell Line |
|---|---|---|---|
| 3b | 5 | Moderate | Huh-7 |
| 3e | 6 | Moderate | KYSE-140 |
| 4b | 5 | Moderate | Huh-7 |
| 4e | 6 | Moderate | KYSE-140 |
The mechanism by which these compounds exert their effects involves:
- Sigma Receptor Modulation : Interaction with sigma receptors may influence cell signaling pathways related to proliferation and apoptosis.
- Cytotoxic Effects : Induction of apoptosis in cancer cells while sparing normal cells is a key feature noted in studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical Properties
| Property | Target Compound | 6,7-Dihydroxy-THIQ | N-C11-Alkyl-THIQ |
|---|---|---|---|
| LogP (Predicted) | 2.1 (high) | -0.5 (low) | 4.8 (very high) |
| Water Solubility | Low | Moderate | Very low |
| pKa | -6.99 | ~9.5 (phenolic OH) | ~8.2 (tertiary amine) |
- The target compound’s low water solubility (predicted density: 1.209 g/cm³) may limit bioavailability but could be optimized via formulation .
Key Research Findings
- ADAMTS-4 Inhibitors : Removing the 6,7-dimethoxy group or cycle 1 substituents (e.g., methyl) in THIQ derivatives retained enzyme inhibitory activity, suggesting structural flexibility for optimization .
- Antifungal Activity : C11-alkyl-THIQ derivatives with 6,7-dimethoxy groups showed potency comparable to clotrimazole, highlighting the importance of lipophilic substituents .
- Neurotoxicity Mechanisms: N-Methylation of 6,7-dihydroxy-THIQs (e.g., salsolinol) generates neurotoxic metabolites, whereas methoxy derivatives avoid this pathway .
Preparation Methods
Reaction Overview
The Pictet–Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. For this compound, a modified version employs N-sulfonyl-β-arylethylamine and formaldehyde under acidic conditions to achieve cyclization.
Reagents and Conditions
Mechanistic Steps
-
Iminium ion formation : The sulfonamide reacts with formaldehyde to generate an iminium intermediate.
-
Cyclization : Acid-catalyzed intramolecular electrophilic aromatic substitution forms the tetrahydroisoquinoline core.
-
Rearomatization : Loss of a proton restores aromaticity, yielding the product.
Key Data
| Parameter | Value |
|---|---|
| Purity | 95% (by column chromatography) |
| Melting Point | 144–145°C |
| Spectral Data (¹H NMR) | δ 2.40 (s, 3H, ArCH₃), 3.79–3.80 (s, 6H, OCH₃), 4.14 (s, 2H, C1) |
Ylide Reduction Method
Synthesis via N-Ylide Intermediate
This approach involves the formation of a sulfonyl-stabilized ylide, followed by sodium borohydride reduction.
Reagents and Conditions
Mechanistic Steps
-
Ylide formation : The amino salt reacts with 4-methylbenzenesulfonyl chloride to generate an N-sulfonyl ylide.
-
Reduction : NaBH₄ selectively reduces the ylide to the tetrahydroisoquinoline derivative.
Key Data
| Parameter | Value |
|---|---|
| Purity | 90–95% (recrystallization) |
| Spectral Data (¹³C NMR) | δ 55.8 (OCH₃), 127.0 (ArC), 143.1 (SO₂) |
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Pictet–Spengler | 89% | Moderate | High |
| Ylide Reduction | 65–75% | High | Moderate |
Advantages of Pictet–Spengler :
-
High regioselectivity due to electronic directing effects of methoxy groups.
-
Compatibility with diverse sulfonamide substrates.
Limitations of Ylide Method :
-
Requires handling moisture-sensitive intermediates.
-
Lower yields due to competing side reactions.
Critical Reaction Parameters
Acid Catalysis in Pictet–Spengler
Reductive Conditions in Ylide Method
-
NaBH₄ concentration : Excess reagent (2.5 equiv) ensures complete reduction.
-
Temperature control : Exothermic reduction necessitates cooling to 0–5°C.
Scalability and Industrial Relevance
The Pictet–Spengler method is preferred for large-scale synthesis due to:
-
Simplified workup : Aqueous extraction removes unreacted sulfonamide.
-
Cost-effectiveness : Formaldehyde and formic acid are inexpensive reagents.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
